2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
Description
Molecular Identity and Classification of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
This compound represents a sophisticated member of the coumarin derivative family, characterized by its unique molecular architecture and specific substitution pattern. The compound possesses the molecular formula C₁₅H₁₆O₅ and exhibits a molecular weight of 276.28 grams per mole, as documented in comprehensive chemical databases. The systematic nomenclature established by the International Union of Pure and Applied Chemistry designates this compound as 2-(2-oxo-4-propylchromen-7-yl)oxypropanoic acid, reflecting its structural composition and functional group arrangement.
The compound's structural identity is defined by several key molecular features that distinguish it within the broader coumarin classification system. The core structure maintains the essential 2H-1-benzopyran-2-one framework characteristic of all coumarin derivatives, which consists of a benzene ring fused with an α-pyrone ring system. This heterocyclic arrangement forms the fundamental scaffold upon which additional substituents are positioned to create the specific derivative under examination. The propyl group attached at the 4-position of the chromen ring system contributes to the compound's hydrophobic characteristics, while the propanoic acid moiety linked through an ether oxygen at the 7-position introduces carboxylic acid functionality that significantly influences the molecule's chemical behavior and potential biological interactions.
Chemical identification systems have assigned this compound the Chemical Abstracts Service registry number 304896-87-5, facilitating its recognition across scientific databases and research publications. Additional identifiers include the Molecular Design Limited number MFCD01827122 and ChemSpider identification number 2142034, providing comprehensive cataloging within major chemical information systems. The compound's Simplified Molecular Input Line Entry System representation is expressed as CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O, enabling computational analysis and database searching.
| Molecular Properties | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.28 g/mol |
| Chemical Abstracts Service Number | 304896-87-5 |
| ChemSpider Identification | 2142034 |
| Molecular Design Limited Number | MFCD01827122 |
The classification of this compound within the broader coumarin derivative taxonomy places it among the simple coumarin derivatives, specifically those featuring alkyl substitutions and carboxylic acid functionalities. This classification system, established through decades of coumarin research, organizes these compounds into four primary categories: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. The compound under investigation falls within the simple coumarin category due to its straightforward substitution pattern without additional ring fusion beyond the basic coumarin scaffold.
Historical Context of Coumarin Research and Derivatives
The historical development of coumarin chemistry traces its origins to the early nineteenth century, establishing a foundation upon which modern derivative research has been constructed. The landmark discovery occurred in 1820 when Heinrich August Vogel of Munich successfully isolated the parent coumarin compound from tonka beans, initially mistaking this aromatic substance for benzoic acid due to similarities in their crystalline appearance. This pioneering work represented the first scientific identification of what would become one of the most extensively studied classes of natural products in organic chemistry.
Simultaneously with Vogel's work, Nicholas Jean Baptiste Gaston Guibourt of France conducted independent investigations that led to the isolation of the same compound from tonka beans. However, Guibourt's more thorough analysis revealed that this substance possessed distinct chemical properties that differentiated it from benzoic acid, leading him to propose the name "coumarine" in his subsequent presentation to the pharmacy section of the Académie Royale de Médecine. This nomenclature derived from the French term "coumarou," referring to the tonka bean, which itself originated from the Old Tupi word "kumarú" designating the tree from which these aromatic seeds were harvested.
The verification and consolidation of these early discoveries occurred in 1835 when French pharmacist A. Guillemette definitively proved that Vogel and Guibourt had isolated identical substances, thereby establishing the scientific consensus regarding coumarin's molecular identity. This confirmation marked a crucial milestone in the development of natural product chemistry and provided the foundation for subsequent synthetic investigations. The first successful synthesis of coumarin was achieved in 1868 by English chemist William Henry Perkin, whose work represented a groundbreaking application of what became known as the Perkin reaction. This synthetic methodology involved the condensation of salicylaldehyde with acetic anhydride, establishing a general approach that continues to influence modern coumarin synthesis strategies.
The historical significance of coumarin research extends beyond its initial discovery to encompass the development of numerous synthetic methodologies that have enabled the preparation of countless derivatives. The Pechmann condensation, developed as an alternative synthetic route, provides access to coumarin and its derivatives through the reaction of phenols with beta-keto esters in the presence of condensing agents. Additional synthetic approaches, including the Kostanecki acylation and various modifications of established protocols, have expanded the synthetic toolkit available to researchers investigating coumarin derivatives.
The evolution of coumarin research has been marked by significant milestones in understanding both the natural occurrence and synthetic accessibility of these compounds. Natural coumarins have been identified in over 1300 different forms from various plant sources, with the families Apiaceae, Asteraceae, and Rutaceae serving as the primary botanical sources of these secondary metabolites. This extensive natural distribution has provided researchers with numerous lead compounds for derivative development and has highlighted the biological significance of the coumarin scaffold in plant biochemistry.
Significance in Chemical and Biochemical Research
The significance of this compound in contemporary chemical and biochemical research stems from its representation of advanced synthetic methodology and its potential contributions to understanding structure-activity relationships within the coumarin family. The compound exemplifies the sophisticated approaches that modern organic chemists employ to modify basic coumarin scaffolds, introducing specific functional groups that can modulate biological activity, chemical reactivity, and physical properties. This particular derivative demonstrates the successful integration of alkyl substitution with carboxylic acid functionality, creating a molecular architecture that bridges hydrophobic and hydrophilic characteristics.
The research significance of this compound extends to its role in advancing understanding of coumarin derivative chemistry through systematic structural modification studies. The presence of both the propyl substituent at the 4-position and the propanoic acid group attached through an ether linkage at the 7-position creates a unique molecular environment that can be compared with other coumarin derivatives to establish structure-activity relationships. These comparative studies contribute to the broader scientific understanding of how specific structural modifications influence the chemical and biological properties of coumarin-based compounds.
Biochemical research has demonstrated that coumarin derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The specific structural features present in this compound position it as a valuable research tool for investigating how carboxylic acid functionality and alkyl substitution patterns influence these biological activities. The compound's molecular design allows researchers to examine the contributions of individual structural elements to overall biological activity, providing insights that can guide the development of more effective therapeutic agents.
The chemical research significance of this compound is further enhanced by its synthetic accessibility and the methodological insights its preparation provides. The synthesis of such derivatives requires sophisticated organic chemistry techniques, including selective functionalization reactions and careful control of reaction conditions to achieve the desired substitution pattern. The successful preparation of this compound demonstrates advances in synthetic methodology that can be applied to the development of other complex coumarin derivatives. These synthetic achievements contribute to the broader field of heterocyclic chemistry and provide valuable methodological contributions to organic synthesis.
| Research Applications | Significance |
|---|---|
| Structure-Activity Relationship Studies | Provides molecular template for systematic modification studies |
| Synthetic Methodology Development | Demonstrates advanced functionalization techniques |
| Biological Activity Investigation | Offers unique molecular architecture for activity screening |
| Comparative Chemistry Studies | Enables systematic comparison with related derivatives |
Properties
IUPAC Name |
2-(2-oxo-4-propylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPNRGGAUKENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193921 | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-87-5 | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304896-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis typically involves two main stages:
Synthesis of 7-hydroxy-4-propylcoumarin (starting material)
This intermediate is prepared via classical coumarin synthesis methods such as Pechmann condensation or Knoevenagel condensation, involving resorcinol derivatives and appropriate β-ketoesters or aldehydes under acidic or basic catalysis.Etherification with Ethyl Bromoacetate
The key step is the nucleophilic substitution of the phenolic hydroxyl group at the 7-position of 4-propylcoumarin with ethyl bromoacetate, followed by hydrolysis to yield the target propanoic acid derivative.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 7-hydroxy-4-propylcoumarin, ethyl bromoacetate, potassium carbonate (K2CO3), acetone (anhydrous) | The 7-hydroxy-4-propylcoumarin is reacted with ethyl bromoacetate in the presence of K2CO3 as a base in anhydrous acetone. The base deprotonates the phenol, generating a phenolate ion that attacks the electrophilic carbon of ethyl bromoacetate, forming the ether linkage. The reaction is typically conducted under reflux with stirring for several hours under an inert atmosphere to prevent side reactions. |
| 2 | Hydrolysis: aqueous NaOH or KOH, reflux | The ethyl ester intermediate is hydrolyzed under basic conditions to convert the ester group into the free carboxylic acid, yielding 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid. |
| 3 | Acidification: dilute HCl | The reaction mixture is acidified to precipitate the product, which is then isolated by filtration. |
| 4 | Purification: recrystallization or chromatography | The crude product is purified by recrystallization from suitable solvents (e.g., ethanol/water) or by chromatographic techniques to achieve high purity. |
Reaction Scheme Summary
$$
\text{7-hydroxy-4-propylcoumarin} + \text{ethyl bromoacetate} \xrightarrow[\text{acetone, K}2\text{CO}3]{\text{reflux}} \text{ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate} \xrightarrow[\text{NaOH, reflux}]{\text{hydrolysis}} \text{this compound}
$$
Analytical Data and Research Findings
| Parameter | Data / Observation |
|---|---|
| Reaction Yield | Typically 70-85% for the etherification step; overall yield depends on purification efficiency. |
| Purity | >98% after recrystallization or chromatographic purification (confirmed by HPLC). |
| Physical State | White to off-white crystalline solid. |
| Melting Point | Approximately 180-185 °C (varies slightly with purity). |
| Spectroscopic Confirmation |
- NMR (¹H and ¹³C): Signals consistent with coumarin core, propyl group, and propanoic acid moiety.
- IR: Characteristic carbonyl stretches (~1700 cm⁻¹), ether C–O stretch (~1100 cm⁻¹), and broad O–H stretch (~2500-3300 cm⁻¹) from carboxylic acid.
- Mass Spectrometry: Molecular ion peak at m/z 276 consistent with molecular weight. |
Industrial and Scale-Up Considerations
- Solvent Choice: Acetone is preferred for its ability to dissolve reactants and facilitate the nucleophilic substitution. Anhydrous conditions prevent hydrolysis of ethyl bromoacetate before reaction.
- Base Selection: Potassium carbonate is commonly used due to its mild basicity and ease of removal.
- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to avoid oxidation or side reactions.
- Purification: Industrial processes may employ continuous flow reactors for better control and scalability, with downstream purification by crystallization or preparative chromatography.
- Safety: Handling of ethyl bromoacetate requires caution due to its alkylating nature and toxicity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 7-hydroxy-4-propylcoumarin + ethyl bromoacetate + K2CO3, acetone, reflux | Etherification | Base deprotonates phenol; nucleophilic substitution forms ether linkage |
| 2 | Aqueous NaOH or KOH, reflux | Hydrolysis of ester to acid | Converts ethyl ester to free carboxylic acid |
| 3 | Dilute HCl | Acidification | Precipitates product |
| 4 | Recrystallization or chromatography | Purification | Achieves high purity for research or industrial use |
Research Insights and Optimization
- Reaction temperature and time are critical for maximizing yield and minimizing side products.
- Use of anhydrous solvents and inert atmosphere improves selectivity.
- Alternative bases (e.g., cesium carbonate) and solvents (e.g., DMF) have been explored to optimize reaction rates.
- Hydrolysis conditions can be tuned to avoid degradation of the coumarin core.
- Purification methods impact final product quality; chromatographic methods provide higher purity but are costlier than recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen ring to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
1. Anti-inflammatory Effects
Research indicates that 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.
2. Antioxidant Activity
This compound has been shown to scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with various diseases .
3. Anticancer Properties
Studies have demonstrated that related chromene derivatives exhibit potent anticancer effects against various cell lines, including MCF-7 (breast cancer). The mechanism involves the inhibition of tubulin polymerization at colchicine-binding sites, leading to apoptosis in cancer cells .
4. Antimicrobial Activity
Some derivatives have displayed antimicrobial properties against a range of pathogens, suggesting their potential as candidates for new antibiotic development .
5. Neuroprotective Effects
Research suggests that these compounds may inhibit cholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
| Study | Findings |
|---|---|
| Afifi et al. (2017) | Demonstrated that specific chromene derivatives could induce apoptosis in cancer cells through caspase activation. |
| Elshaflu et al. (2018) | Reported significant inhibition of COX enzymes by certain analogs, indicating potential anti-inflammatory applications. |
| Soni et al. (2019) | Explored antidiabetic properties of chromene derivatives, finding promising results in animal models. |
Industrial Applications
In addition to its biological applications, this compound is utilized in various industrial processes:
1. Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules, making it valuable in organic chemistry .
2. Material Development
It is also being investigated for its potential use in developing new materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid
- 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, also known as a derivative of chromen-2-one, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The molecular formula of this compound is C₁₅H₁₆O₅, with a CAS number of 304896-87-5. It features a chromenone core which is associated with various biological activities, including anti-inflammatory and antioxidant effects .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chromenone structure allows it to modulate the activity of various enzymes and receptors, leading to significant biological effects such as:
- Anti-inflammatory effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
- Antioxidant activity : It can scavenge free radicals, reducing oxidative stress in cells.
Studies have indicated that compounds within the chromenone class can bind to tubulin at colchicine-binding sites, inhibiting polymerization and triggering apoptosis in cancer cells .
Biological Activities
Research has identified several biological activities associated with 2H/4H-chromene derivatives, which include:
-
Anticancer Activity : Compounds similar to this compound have shown potent anticancer effects against various cell lines such as MCF-7 (breast cancer) and others. The IC50 values for related compounds suggest significant cytotoxicity .
Compound Cell Line IC50 (μM) Compound A MCF-7 9.54 Compound B MCF-7 16.1 Compound C MCF-7 0.47 - Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .
- Antidiabetic Effects : Studies have indicated that certain analogs can improve insulin sensitivity and reduce blood glucose levels .
- Neuroprotective Effects : Research has suggested that these compounds may inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have highlighted the efficacy of chromene derivatives:
- Afifi et al. (2017) demonstrated that specific chromene derivatives could induce apoptosis in cancer cells through caspase activation.
- Elshaflu et al. (2018) reported that certain analogs showed significant inhibition of COX enzymes, indicating potential anti-inflammatory applications.
- Soni et al. (2019) explored the antidiabetic properties of chromene derivatives, finding promising results in animal models.
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid?
The synthesis typically involves coupling the coumarin core (2-oxo-4-propyl-2H-chromen-7-ol) with a propanoic acid derivative. Key steps include:
- Protection of reactive groups : Use acetyl or tert-butyl groups to prevent unwanted side reactions during esterification .
- Coupling reaction : Employ Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DIAD, PPh3) to link the coumarin hydroxyl group to the propanoic acid moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can spectroscopic techniques confirm the structure of this compound?
Q. What physicochemical properties are critical for experimental design?
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data during structural elucidation?
- Crystallographic Refinement : Use SHELXL to refine high-resolution (<1.0 Å) X-ray data. Check for twinning (Hooft parameter) and anisotropic displacement errors .
- Cross-Validation : Compare unit cell parameters with powder XRD data to rule out polymorphism.
- Spectroscopic Alignment : Ensure NMR/IR peaks align with crystallographically determined bond lengths and angles (e.g., lactone ring planarity) .
Q. What computational strategies predict the biological activity of this coumarin derivative?
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Validate with MD simulations (GROMACS, 100 ns) .
- QSAR Modeling : Correlate LogP and PSA with IC50 values from enzyme inhibition assays. Include Hammett constants for substituent effects .
- ADMET Prediction : SwissADME or pkCSM to estimate metabolic stability (CYP450 isoforms) and toxicity (Ames test profile) .
Q. What experimental approaches assess metabolic stability in pharmacokinetic studies?
- In vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- Metabolite Identification : Use HR-MS/MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Plasma Stability : Measure degradation in plasma (37°C, 24 hr) to estimate half-life .
Data Contradiction Analysis
Q. How should researchers address conflicting LogP values reported in literature?
- Experimental Validation : Use shake-flask method (octanol/water) with HPLC quantification .
- Computational Cross-Check : Compare results from ChemAxon, ACD/Labs, and XLogP3 to identify outliers .
- Contextual Factors : Note differences in pH (ionization affects LogP) and measurement temperature .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
